

Off-Target Kinase Inhibition Profile of Brigatinib: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the off-target kinase inhibition profile of Brigatinib (AP26113), a potent, next-generation anaplastic lymphoma kinase (ALK) inhibitor.[1] [2] While highly effective against its primary target, a comprehensive understanding of its interactions with other kinases is crucial for predicting potential polypharmacology, understanding off-target liabilities, and exploring novel therapeutic applications. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways.

Quantitative Off-Target Kinase Inhibition Data

Brigatinib has been profiled against a broad panel of human kinases to determine its selectivity. The following tables summarize the inhibitory activity of Brigatinib against key identified off-target kinases in both biochemical and cellular assays. Data is primarily derived from a comprehensive screen of over 250 kinases.[3]

Table 1: Biochemical Kinase Inhibition Profile of Brigatinib

This table presents the half-maximal inhibitory concentration (IC50) values determined from in vitro biochemical assays, which measure the direct interaction of Brigatinib with purified kinase enzymes.



Kinase Target	IC50 (nM)	Assay Type	ATP Concentration	Reference
ALK (Anaplastic Lymphoma Kinase)	0.6	Radiometric (HotSpot)	10 μΜ	[3]
ROS1 (c-ros oncogene 1)	1.9	Radiometric (HotSpot)	10 μΜ	[3][4]
FLT3 (FMS-like tyrosine kinase 3)	2.1	Radiometric (HotSpot)	10 μΜ	[4]
FLT3 (D835Y mutant)	1.5	Radiometric (HotSpot)	10 μΜ	[3]
EGFR (L858R mutant)	1.5	Radiometric (HotSpot)	10 μΜ	[3]
IGF-1R (Insulin- like growth factor 1 receptor)	29 - 160	Radiometric (HotSpot)	10 μΜ	[4]
INSR (Insulin Receptor)	29 - 160	Radiometric (HotSpot)	10 μΜ	[4]
EGFR (L858R/T790M mutant)	29 - 160	Radiometric (HotSpot)	10 μΜ	[4]
MET (Mesenchymal- epithelial transition factor)	>1000	Radiometric (HotSpot)	10 μΜ	[3]

Table 2: Cellular Kinase Inhibition Profile of Brigatinib

This table presents the IC50 values from cell-based assays, which measure the effect of Brigatinib on kinase activity within a cellular context. These assays provide a more physiologically relevant assessment of drug potency.



Cell Line/Target	IC50 (nM)	Assay Type	Reference
ALK+ Cell Lines (various)	1.5 - 12.0	Cell Viability/Proliferation	[5]
CD74-ROS1 expressing Ba/F3 cells	18	Cell Viability/Proliferation	[3]
FLT3-ITD expressing cells	158	Not Specified	[3]
EGFR (L858R) expressing cells	397	Not Specified	[3]
p-IGF-1R in IGF1- stimulated HepG2 cells	148	Phosphorylation Assay	[3]
p-EGFR in EGF- stimulated H358 cells	>3000	Phosphorylation Assay	[3]
p-INSR in insulin- stimulated H-4-II-E cells	9331	Phosphorylation Assay	[3]

Experimental Protocols

The following sections describe generalized yet detailed methodologies for the key types of assays used to determine the kinase inhibition profile of Brigatinib.

Biochemical Kinase Assay (Radiometric - HotSpot™ Platform)

This method directly measures the catalytic activity of a purified kinase by quantifying the incorporation of a radiolabeled phosphate from [y-33P]ATP into a specific substrate.[6][7]

Materials:

Purified recombinant kinases



- Specific peptide or protein substrates
- [y-33P]ATP
- Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO)[6]
- Brigatinib, serially diluted in DMSO
- P81 phosphocellulose filter plates
- Wash buffer (e.g., 0.75% phosphoric acid)
- Scintillation counter

Procedure:

- Reaction Setup: A solution of the target kinase and its specific substrate are prepared in the kinase reaction buffer.
- Compound Addition: A serial dilution of Brigatinib is added to the wells of a multi-well plate. A
 DMSO control (vehicle) is also included.
- Pre-incubation: The kinase, substrate, and Brigatinib are pre-incubated for approximately 20 minutes at room temperature to allow for compound binding.
- Reaction Initiation: The kinase reaction is initiated by the addition of [γ-³³P]ATP.[8] The final ATP concentration is typically kept near the Km value or at a standardized concentration (e.g., 10 μM).
- Incubation: The reaction is allowed to proceed for a specified time (e.g., 2 hours) at a controlled temperature (e.g., room temperature).[8]
- Reaction Termination and Substrate Capture: The reaction mixture is spotted onto a P81 phosphocellulose filter plate. The phosphorylated substrate binds to the filter, while unincorporated [y-33P]ATP does not.



- Washing: The filter plate is washed multiple times with wash buffer to remove unbound [y-33P]ATP.
- Detection: The amount of radioactivity incorporated into the substrate on the filter is quantified using a scintillation counter.
- Data Analysis: The percentage of kinase inhibition is calculated relative to the DMSO control.
 IC50 values are determined by fitting the data to a dose-response curve.

Biochemical Kinase Assay (Luminescence - ADP-Glo™ Platform)

This homogeneous assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The amount of ADP is detected as a luminescent signal.[9][10]

Materials:

- Purified recombinant kinases
- Specific peptide or protein substrates
- ATP
- Kinase reaction buffer
- Brigatinib, serially diluted in DMSO
- ADP-Glo™ Reagent
- Kinase Detection Reagent
- Luminometer

Procedure:

• Kinase Reaction: The kinase, substrate, ATP, and serially diluted Brigatinib are combined in the wells of a multi-well plate.



- Incubation: The kinase reaction is incubated for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
- Reaction Termination and ATP Depletion: An equal volume of ADP-Glo™ Reagent is added to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. This step is typically incubated for 40 minutes at room temperature.[11]
- ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is added to the
 wells. This reagent converts the ADP generated in the kinase reaction into ATP and
 simultaneously uses the newly synthesized ATP to produce a luminescent signal via a
 luciferase/luciferin reaction. This step is incubated for 30-60 minutes at room temperature.
 [11]
- Detection: The luminescence is measured using a plate-reading luminometer.
- Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The percentage of inhibition is calculated relative to a no-inhibitor control, and IC50 values are determined from a dose-response curve.

Cell-Based Phosphorylation Assay

This assay measures the phosphorylation status of a kinase's downstream substrate within a cellular context, providing a direct readout of target inhibition in a more physiological environment.

Materials:

- Cancer cell lines expressing the target kinase (endogenously or exogenously)
- Appropriate cell culture media and supplements
- Ligand for receptor tyrosine kinase stimulation (e.g., EGF, IGF-1)
- Brigatinib, serially diluted
- Lysis buffer
- Phospho-specific and total protein antibodies for the substrate of interest



Detection system (e.g., ELISA, Western blot, TR-FRET)

Procedure:

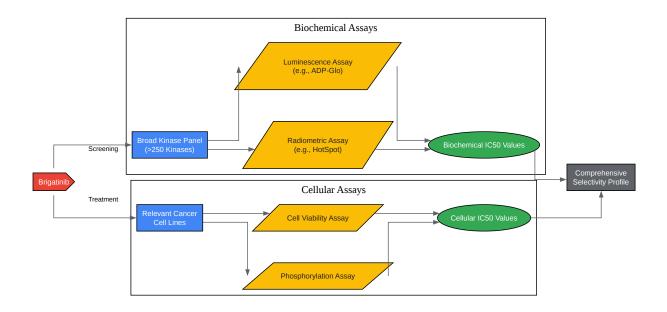
- Cell Culture and Seeding: Cells are cultured and seeded into multi-well plates.
- Compound Treatment: Cells are treated with serial dilutions of Brigatinib for a specified period.
- Ligand Stimulation (if applicable): For receptor tyrosine kinases, cells are stimulated with the appropriate ligand to induce receptor phosphorylation and downstream signaling.
- Cell Lysis: The cells are washed and then lysed to release cellular proteins.
- Detection of Phosphorylation: The level of phosphorylation of the target substrate is measured using a detection method such as:
 - ELISA: Cell lysates are added to wells coated with a capture antibody for the total substrate protein. A detection antibody specific for the phosphorylated form of the substrate is then used for quantification.
 - Western Blot: Proteins from the cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with phospho-specific and total protein antibodies.
 - TR-FRET: This homogeneous assay uses a pair of antibodies (one for the total protein labeled with a donor fluorophore and one for the phosphorylated site labeled with an acceptor fluorophore) to detect the phosphorylation event in the cell lysate.
- Data Analysis: The ratio of the phosphorylated substrate to the total substrate is calculated.
 The percentage of inhibition of phosphorylation is determined relative to the stimulated, untreated control, and IC50 values are generated.

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways associated with Brigatinib's most potent off-targets.



Off-Target Kinase Inhibition Workflow

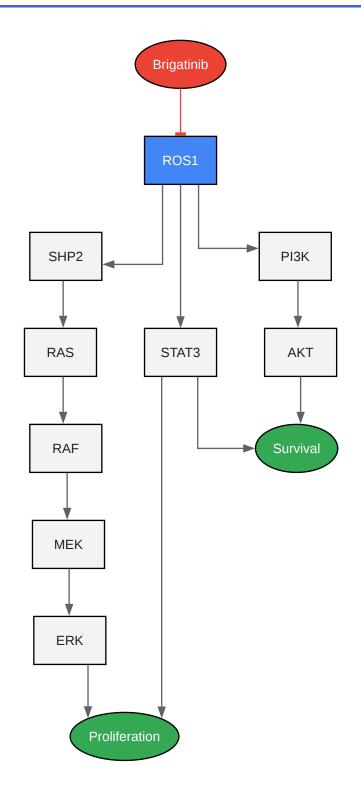


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Workflow for determining Brigatinib's off-target kinase inhibition profile.

ROS1 Signaling Pathway



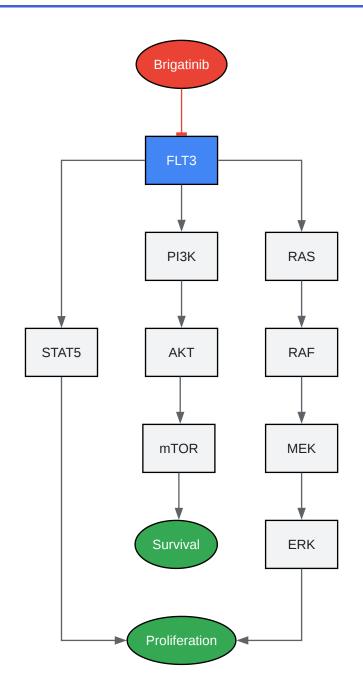


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Simplified ROS1 signaling pathway and the inhibitory action of Brigatinib.

FLT3 Signaling Pathway



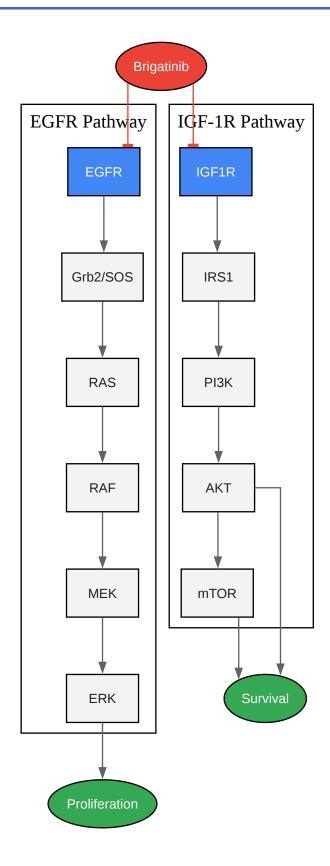


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Key downstream pathways of FLT3 and its inhibition by Brigatinib.

EGFR and IGF-1R Signaling Pathways





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Inhibition of EGFR and IGF-1R signaling cascades by Brigatinib.



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